4-methoxy-N,2-dimethyl-N-phenyl-5-(propan-2-yl)benzenesulfonamide
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Overview
Description
4-METHOXY-N2-DIMETHYL-N-PHENYL-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a methoxy group, dimethyl and phenyl groups, and a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-N2-DIMETHYL-N-PHENYL-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reduction of Schiff bases using sodium borohydride (NaBH4) as a reducing agent . This process is selective and does not affect reducible substituents such as nitro and chloride groups .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of catalysts such as lithium aluminum hydride (LiAlH4) or iron may be employed to facilitate the reduction of nitriles and amides .
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-N2-DIMETHYL-N-PHENYL-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like NaBH4 or LiAlH4.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: NaBH4 and LiAlH4 are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines .
Scientific Research Applications
4-METHOXY-N2-DIMETHYL-N-PHENYL-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: It is a constituent of many pharmaceuticals, including antidepressants and analgesics.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-METHOXY-N2-DIMETHYL-N-PHENYL-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide moiety can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol
- 2-[(4-methoxyanilino)methyl]phenol
- 2-(anilinomethyl)phenol
Uniqueness
4-METHOXY-N2-DIMETHYL-N-PHENYL-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H23NO3S |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-methoxy-N,2-dimethyl-N-phenyl-5-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C18H23NO3S/c1-13(2)16-12-18(14(3)11-17(16)22-5)23(20,21)19(4)15-9-7-6-8-10-15/h6-13H,1-5H3 |
InChI Key |
FKMSMTHFNWKCAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N(C)C2=CC=CC=C2)C(C)C)OC |
Origin of Product |
United States |
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